Bandgap and SWIR Spectral Coverage
Cd₃P₂ possesses a bulk direct bandgap of 0.55 eV, enabling intrinsic optical absorption and emission across the SWIR band from approximately 800 nm to over 2200 nm [1]. In contrast, Zn₃P₂ has a direct bandgap of ~1.5 eV, limiting its fundamental absorption to wavelengths shorter than ~827 nm and excluding it from the telecom C-band (1530–1565 nm) and L-band (1565–1625 nm) [2]. The optical bandgap of the (ZnₓCd₁₋ₓ)₃P₂ solid-solution system is described by E₀(x, 300 K) = 0.564 + 1.43x − 0.497x² eV, meaning that even 20% Zn incorporation raises the bandgap to ~0.83 eV and shifts the absorption edge below ~1500 nm [3]. Cd₃P₂ quantum dots synthesized via hot-injection methods have demonstrated size-tunable emission from 450 nm to 1570 nm, with 10+ nm diameter QDs reaching the critical 1.5+ μm telecom window [4].
| Evidence Dimension | Bulk direct bandgap and accessible wavelength range |
|---|---|
| Target Compound Data | Cd₃P₂: 0.55 eV bulk bandgap; absorption edge ~2.25 μm; QD emission tunable to 1570 nm |
| Comparator Or Baseline | Zn₃P₂: 1.5 eV bulk bandgap; absorption edge ~827 nm; (ZnₓCd₁₋ₓ)₃P₂ with x=0.2 gives E₀ ≈ 0.83 eV |
| Quantified Difference | Bandgap difference ΔE₀ ≈ 0.95 eV; Cd₃P₂ emission wavelength extends ~740 nm further into the infrared than Zn₃P₂ |
| Conditions | Bulk single-crystal and polycrystalline optical absorption; colloidal QD photoluminescence spectroscopy at 300 K |
Why This Matters
For SWIR telecom, biomedical imaging, and infrared sensing between 1400–1700 nm, Zn₃P₂ is optically inactive, while Cd₃P₂ operates natively in this window without requiring alloying or doping.
- [1] Haacke, G.; Castellion, G. A. Preparation and Semiconducting Properties of Cd₃P₂. J. Appl. Phys. 1964, 35, 2484–2487. View Source
- [2] Zn₃P₂ Bandgap and Photovoltaic Properties. In Rational Design of Zinc Phosphide Heterojunction Photovoltaics, Ph.D. Thesis, 2014. View Source
- [3] Optical Band Gap of Cd₃P₂–Zn₃P₂ Semiconductor Solid Solutions. Scilit 1985. E₀(x,300K) = 0.564 + 1.43x − 0.497x² (eV). View Source
- [4] Halim, A. et al. Optimizing Nucleation and Growth to Achieve 10+ nm II–V Semiconductor Quantum Dots Emitting Beyond 1.5 μm. J. Lumin. 2026, 289, 121630. View Source
